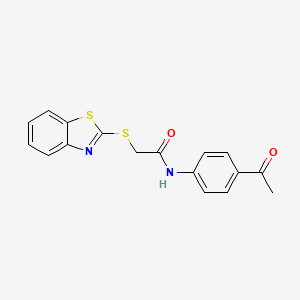

![molecular formula C12H11N3OS B5594165 5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)

5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidin-4-ones class. These compounds have gained interest due to their pharmacological importance and their role in various organic synthesis processes (Elmuradov et al., 2011).

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, involves various methods. A notable approach is a green synthesis method using a catalytic four-component reaction, which is characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in the thieno[2,3-d]pyrimidin-4(3H)-one series, including 5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one, often features significant polarization in their electronic structures, as well as distinct hydrogen-bonding patterns (Orozco et al., 2009).

Chemical Reactions and Properties

These compounds are known for their reactions with various aldehydes and ketones, leading to the formation of novel derivatives with potential applications in organic chemistry (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones depend on their specific substituents and molecular structure. For example, different derivatives in this class have been shown to exhibit variations in their melting points and solubility based on the nature of their functional groups (Santagati et al., 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds are influenced by the presence and position of substituents on the thieno[2,3-d]pyrimidin-4(3H)-one ring. Different substituents can lead to varied reactivity patterns, especially in electrophilic substitution reactions (Zhurayev et al., 2013).

科学的研究の応用

Synthesis and Chemical Reactivity

5,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest within the realm of organic and medicinal chemistry due to its incorporation into various thienopyrimidine derivatives. These derivatives are synthesized through reactions involving 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, yielding thieno[2,3-d]pyrimidines. The process is facilitated by the use of N,N-dimethyl acetamide as a solvent, leading to the formation of compounds like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one among others. This method likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, with some intermediates being isolated during the process (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Pharmacological Investigations

The compound's derivatives have been explored for their pharmacological properties, particularly in the context of analgesic and anti-inflammatory activities. For instance, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their analgesic activity in mice and anti-inflammatory and ulcerogenic index activities in rats. Among these derivatives, certain compounds have shown notable analgesic and anti-inflammatory potential, comparable to reference standards like diclofenac sodium, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).

Antimicrobial Applications

In another study, the structural framework of thieno[2,3-d]pyrimidines was utilized to synthesize compounds with potential antimicrobial activities. The synthesis involved 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides reacting with various agents to yield pyrimidinones and triazinones. Some of these compounds were tested in vitro for their antimicrobial activities, showcasing the versatility of thieno[2,3-d]pyrimidines in developing bioactive molecules with potential therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

特性

IUPAC Name |

5,6-dimethyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-8-9(2)17-11-10(8)12(16)15(7-13-11)14-5-3-4-6-14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTJPBHXISRDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)N3C=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,6-trimethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5594092.png)

![1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B5594098.png)

![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)

![2-(3-methoxypropyl)-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594133.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)

![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)

![3-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5594174.png)

![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)

![(4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)